4-Methoxy-3-methylbenzyl carbamimidothioate
Description
4-Methoxy-3-methylbenzyl carbamimidothioate is a thiourea derivative characterized by a benzyl group substituted with methoxy (–OCH₃) and methyl (–CH₃) groups at the 4- and 3-positions of the aromatic ring, respectively.
Properties
CAS No. |
797764-26-2 |
|---|---|
Molecular Formula |
C10H14N2OS |
Molecular Weight |
210.30 g/mol |
IUPAC Name |
(4-methoxy-3-methylphenyl)methyl carbamimidothioate |
InChI |
InChI=1S/C10H14N2OS/c1-7-5-8(6-14-10(11)12)3-4-9(7)13-2/h3-5H,6H2,1-2H3,(H3,11,12) |
InChI Key |
HMKPNYLCMCIPRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CSC(=N)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-methylbenzyl carbamimidothioate typically involves the reaction of 4-Methoxy-3-methylbenzyl chloride with thiourea under basic conditions. The reaction is carried out in the presence of a base such as triethylamine at room temperature. The general reaction scheme is as follows:
4-Methoxy-3-methylbenzyl chloride+Thiourea→4-Methoxy-3-methylbenzyl carbamimidothioate
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-methylbenzyl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the carbamimidothioate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
4-Methoxy-3-methylbenzyl carbamimidothioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-methylbenzyl carbamimidothioate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming covalent bonds with active site residues. This inhibition can disrupt metabolic pathways and lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Features
The methoxy and methyl substituents on the benzyl ring distinguish 4-methoxy-3-methylbenzyl carbamimidothioate from other derivatives. Key comparisons include:
Yield and Efficiency :
- Methyl carbamimidothioate sulfate reacts with aldehydes and ethyl 2-cyanoacetate in methanol/NaOH to yield pyrimidines in >30 min with excellent yields (Table 3 in ).
- The target compound’s synthesis would likely follow analogous steps, with 4-methoxy-3-methylbenzyl chloride as the alkylating agent .
Physicochemical Properties
- Lipophilicity : The methoxy group increases solubility in polar solvents compared to alkyl or chloro analogs .
- Crystal Packing : Carbamimidothioates with aromatic substituents (e.g., phenyl) exhibit Z-configuration across the C=N bond and form hydrogen-bonded networks, as seen in crystal structures .
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